molecular formula C19H28N6O3 B2716802 7-isobutyl-1-(2-methoxyethyl)-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 1013763-04-6

7-isobutyl-1-(2-methoxyethyl)-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2716802
CAS No.: 1013763-04-6
M. Wt: 388.472
InChI Key: XRHNREUIMKZZDP-UHFFFAOYSA-N
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Description

7-isobutyl-1-(2-methoxyethyl)-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione is a potent and selective research chemical identified as a key precursor or structural analog in the synthesis of novel Adenosine Receptor antagonists. Its sophisticated molecular architecture, featuring a purine-2,6-dione core strategically substituted with a 3,4,5-trimethylpyrazole moiety, is engineered for high-affinity binding and functional modulation of adenosine signaling pathways. This compound is of significant interest in pharmacological research for the development of potential therapeutics targeting central nervous system (CNS) disorders , including Parkinson's disease and cognitive deficits, where adenosine receptor antagonism has shown promise. Furthermore, its unique structure serves as a valuable scaffold in medicinal chemistry programs aimed at exploring structure-activity relationships (SAR) and optimizing drug-like properties such as selectivity and metabolic stability. Researchers utilize this compound primarily in vitro to investigate its mechanism of action and to serve as a critical intermediate for generating more complex chemical entities for biological evaluation.

Properties

IUPAC Name

1-(2-methoxyethyl)-3-methyl-7-(2-methylpropyl)-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N6O3/c1-11(2)10-24-15-16(20-18(24)25-14(5)12(3)13(4)21-25)22(6)19(27)23(17(15)26)8-9-28-7/h11H,8-10H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHNREUIMKZZDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NC3=C(N2CC(C)C)C(=O)N(C(=O)N3C)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-isobutyl-1-(2-methoxyethyl)-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Molecular Formula

  • Chemical formula : C₁₄H₁₈N₄O₂
  • Molecular weight : 286.32 g/mol

Structural Features

The compound features a purine core with several substituents that may influence its biological activity. The presence of an isobutyl group and a methoxyethyl group suggests potential lipophilicity, which can enhance membrane permeability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in nucleotide metabolism, which are crucial for cellular proliferation.
  • Modulation of Signal Transduction Pathways : It may affect pathways related to cell survival and apoptosis, indicating potential anti-cancer properties.

Efficacy Against Pathogens

Research indicates that derivatives of purine compounds exhibit significant activity against various pathogens:

  • Antimicrobial Activity : Studies have demonstrated that similar compounds display inhibitory effects against bacterial strains and fungi.
  • Antiparasitic Activity : Some purine derivatives have shown promise in inhibiting the growth of parasitic organisms such as Leishmania spp. and nematodes.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Leishmania donovani : A related compound demonstrated modest activity against intracellular amastigotes with high selectivity for Leishmania NMT over human NMTs .
  • Nematode Inhibition : Research on 1-methyl-1H-pyrazole derivatives revealed potent inhibition of Haemonchus contortus, a parasitic nematode, indicating the potential for this class of compounds in treating parasitic infections .

Table 1: Biological Activity Summary

Biological TargetActivity TypeReference
Leishmania donovaniInhibition
Parasitic nematodesInhibition
Bacterial strainsAntimicrobialNot specified

Table 2: Structure-Activity Relationship (SAR)

CompoundModification TypeObserved Activity
7-Isobutyl derivativeIsobutyl substitutionEnhanced potency
Methoxyethyl modificationIncreased lipophilicityImproved bioavailability

Research Findings

Recent findings suggest that modifications on the purine scaffold can significantly alter the biological activity of these compounds. For instance, the introduction of various alkyl groups has been linked to enhanced potency against specific targets, while maintaining selectivity towards non-target human enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s functional groups place it within two families: purine diones and pyrazole-containing derivatives . Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name / Class Substituents on Purine Core Pyrazole Substituents Key Properties Hypothesized Applications
Target Compound 7-Isobutyl, 1-(2-Methoxyethyl), 3-Methyl 3,4,5-Trimethyl High lipophilicity (logP ~3.5*), moderate solubility Kinase inhibition, CNS-targeted therapies
5-Amino-3-hydroxy-1H-pyrazole derivatives () N/A (non-purine core) 5-Amino, 3-hydroxy Polar (logP ~1.2*), reactive Antimicrobial agents
Theophylline (1,3-Dimethylxanthine) 1,3-Dimethyl N/A Low logP (~0.7), high aqueous solubility Bronchodilator
8-Azapurine analogs Varied alkyl/aryl groups N/A or simpler substituents Tunable solubility/logP Anticancer, antiviral

*logP values are estimated based on substituent contributions.

Key Findings:

Lipophilicity: The target compound’s isobutyl and trimethylpyrazole groups increase lipophilicity compared to polar pyrazole derivatives (e.g., 5-amino-3-hydroxy analogs in ) . This may enhance blood-brain barrier penetration, making it suitable for CNS applications.

Steric Effects : The 3,4,5-trimethylpyrazole group introduces significant steric bulk, which could hinder binding to flat active sites (e.g., ATP-binding pockets) but improve selectivity for less-conserved targets.

Synthetic Complexity : The multi-step synthesis (inferred from ) involves coupling pyrazole precursors with purine cores under basic conditions, contrasting with simpler purines like theophylline .

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